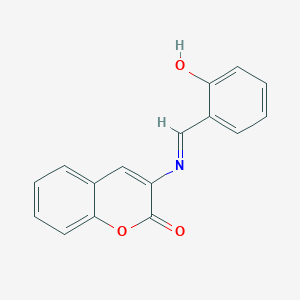
Methyl 4-(propanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(propanoylamino)benzoate, also known as procaine methyl ester, is a local anesthetic drug used in medical and dental procedures. It was first synthesized by the German chemist Alfred Einhorn in 1905. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Procaine methyl ester works by binding to the extracellular portion of the voltage-gated sodium channels, which are found in the membranes of neurons. This binding prevents the influx of sodium ions into the cell, which is necessary for the depolarization of the membrane and the initiation of an action potential. As a result, the nerve impulse is blocked, and the sensation of pain is temporarily eliminated.
Biochemical and Physiological Effects:
Procaine methyl ester has been shown to have a number of biochemical and physiological effects. It can cause vasodilation, which increases blood flow to the injection site and can enhance the absorption of other drugs. It can also inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can enhance neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Procaine methyl ester has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, and it has a low toxicity profile. It can be used to block nerve impulses in a variety of tissues, including the central and peripheral nervous systems. However, there are also some limitations to its use. It has a relatively short duration of action, typically lasting only a few hours. It can also cause allergic reactions in some individuals, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-(propanoylamino)benzoate methyl ester. One area of interest is the development of more potent and selective sodium channel blockers, which could have applications in the treatment of chronic pain and other neurological disorders. Another area of research is the use of Methyl 4-(propanoylamino)benzoate as a tool to study the role of acetylcholine in synaptic transmission. Finally, there is also interest in exploring the potential use of Methyl 4-(propanoylamino)benzoate as a therapeutic agent in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies.
Conclusion:
Procaine methyl ester is a local anesthetic drug that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. It is a useful tool for studying the nervous system and has several advantages as a research tool. However, there are also limitations to its use, and future research will be needed to fully understand its potential applications.
Métodos De Síntesis
Procaine methyl ester is synthesized through the esterification of 4-aminobenzoic acid with methanol and propanoic anhydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Procaine methyl ester has been used in scientific research as a tool to study the nervous system. It is commonly used to block the activity of voltage-gated sodium channels in neurons, which are responsible for the initiation and propagation of action potentials. By blocking these channels, Methyl 4-(propanoylamino)benzoate can prevent the transmission of nerve impulses and temporarily numb the area around the injection site.
Propiedades
Nombre del producto |
Methyl 4-(propanoylamino)benzoate |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-8(5-7-9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |
Clave InChI |
WICAJVVCHDFSIW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)



![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)




